![molecular formula C12H11ClF3N3 B2421719 5-Chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2415535-00-9](/img/structure/B2421719.png)
5-Chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis . This process involves a radical approach and is paired with a Matteson–CH2– homologation . Another method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of this compound includes three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include protodeboronation of pinacol boronic esters . This reaction is not well developed and is usually paired with a Matteson–CH2– homologation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by the presence of a fluorine atom and a pyridine in its structure . These elements bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthesis of Trifluoromethylated Azaindazole Derivatives
The compound 5-Chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile is a versatile building block in the synthesis of trifluoromethylated N-heterocycles. It has been used in reactions with bisnucleophiles to create various derivatives, highlighting its role in developing complex molecular structures (Channapur et al., 2019).
Antimicrobial and Microbial Screening
Derivatives of this compound have shown notable action against tested microbes. This suggests its potential application in developing new antimicrobial agents, especially in creating novel pyrimidine carbonitrile derivatives with specific substituents (Goswami et al., 2022).
Crystal Structure and Reaction Mechanism
The crystal structure of derivatives of this compound was determined using X-ray crystallography. Understanding the reaction mechanism with unsaturated carbonyl compounds can provide insights into its potential use in various chemical reactions (Liu et al., 2013).
Spectroscopic Analysis
The compound and its derivatives have been analyzed using various spectroscopic methods such as FT-IR, NMR, and Mass Spectroscopy. This kind of analysis is crucial for understanding the structural and chemical properties of the molecule, which can be applied in material science and chemical synthesis (Tranfić et al., 2011).
Potential as Inhibitors in Biological Systems
Derivatives of this compound have been investigated for their potential as inhibitors in biological systems, such as inhibiting Nicotinamidephosphoribosyltransferase (NAMPT). This kind of research has implications in medical science, particularly in drug development (Venkateshan et al., 2019).
Optical and Junction Characteristics
Studying the optical and diode characteristics of pyridine derivatives helps in understanding their potential use in electronic devices and sensors. This area of research is significant in the field of electronics and material science (Zedan et al., 2020).
Future Directions
properties
IUPAC Name |
5-chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3/c13-10-5-8(6-17)7-18-11(10)19-3-1-9(2-4-19)12(14,15)16/h5,7,9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBADXDQOHIUDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=C(C=C(C=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

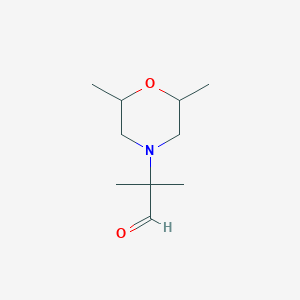

![methyl 2-amino-4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2421643.png)
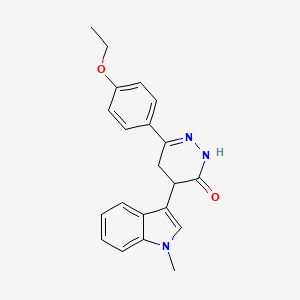
![(Z)-2-Cyano-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2421646.png)
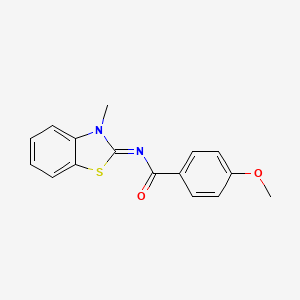
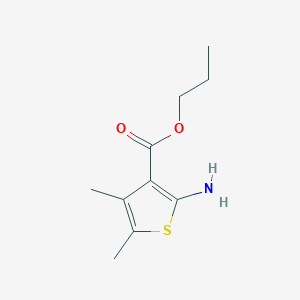
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2421652.png)
![4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2421654.png)
![N-(2-methoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2421655.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2421656.png)
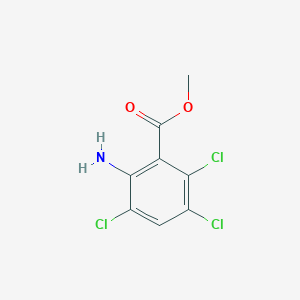
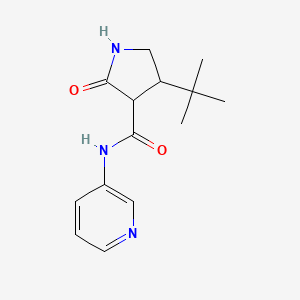
![3-((4-chlorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2421659.png)